molecular formula C10H13FN2O2 B2793155 4-[(5-Fluoropyridin-2-yl)(methyl)amino]oxolan-3-ol CAS No. 2160151-70-0

4-[(5-Fluoropyridin-2-yl)(methyl)amino]oxolan-3-ol

Cat. No.: B2793155
CAS No.: 2160151-70-0
M. Wt: 212.224
InChI Key: XQOUCHHTLCQHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Fluoropyridin-2-yl)(methyl)amino]oxolan-3-ol is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various scientific fields. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to achieve selective fluorination .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Fluoropyridin-2-yl)(methyl)amino]oxolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

4-[(5-Fluoropyridin-2-yl)(methyl)amino]oxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Medicine: Fluorinated compounds are often used in drug development due to their enhanced stability and bioavailability.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-[(5-Fluoropyridin-2-yl)(methyl)amino]oxolan-3-ol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity with biological molecules. This can lead to the modulation of various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Fluoropyridin-2-yl)(methyl)amino]oxolan-3-ol is unique due to its specific substitution pattern and the presence of both fluorine and oxolan-3-ol groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[(5-fluoropyridin-2-yl)-methylamino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-13(8-5-15-6-9(8)14)10-3-2-7(11)4-12-10/h2-4,8-9,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOUCHHTLCQHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.